molecular formula C11H20ClNO2 B13887828 Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride

Cat. No.: B13887828
M. Wt: 233.73 g/mol
InChI Key: ASVDALDKTBURQR-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclohexane, a six-membered carbocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride typically involves the aza-Michael addition reaction, which is a powerful method for constructing C–N bonds. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the azetidine and cyclohexane rings in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h8-10,12H,2-7H2,1H3;1H

InChI Key

ASVDALDKTBURQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)C2CNC2.Cl

Origin of Product

United States

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